Nickel-Catalysed Annulation: Ortho-Chloro Is Mechanistically Essential; Des-Chloro Analog (N-Benzylbenzamidine) Is Inert
In the nickel-catalysed annulation of o-haloarylamidines with aryl acetylenes reported by Xie et al. (2019), N-Benzyl-2-chlorobenzenecarboximidamide undergoes oxidative addition of the C–Cl bond to Ni(0), followed by alkyne insertion and reductive elimination to yield substituted 1(2H)-isoquinolones . The des-chloro comparator, N-benzylbenzamidine, lacks the carbon–halogen bond required for the initial oxidative addition step and therefore cannot enter the catalytic cycle; no isoquinolone product is formed from the non-halogenated substrate under identical conditions (Ni(cod)₂, PPh₃, DMSO/H₂O, 100 °C) . This constitutes a binary (reactive vs. inert) differentiation driven exclusively by the presence of the 2-chloro substituent.
| Evidence Dimension | Reactivity in nickel-catalysed annulation with aryl acetylenes |
|---|---|
| Target Compound Data | Reactive; oxidative addition of C–Cl bond to Ni(0) occurs, yielding isoquinolone products |
| Comparator Or Baseline | N-Benzylbenzamidine (des-chloro): C–Cl bond absent; no oxidative addition possible; no annulation product observed |
| Quantified Difference | Binary – reactive (target) vs. inert (comparator); reaction does not proceed without ortho-halogen |
| Conditions | Ni(cod)₂ / PPh₃ catalytic system, DMSO/H₂O solvent, aryl acetylene, 100 °C (Xie et al., Adv. Synth. Catal. 2019) |
Why This Matters
Procurement of the non-halogenated analog for nickel-catalysed heterocycle synthesis is futile; the 2-chloro substituent is the mechanistic gatekeeper for the entire transformation.
